2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
Description
2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione (CAS 133648-80-3) is a triazine-dione derivative with a molecular formula of C₁₆H₁₀Cl₃N₃O₂ and a molecular weight of 382.63 g/mol . It is characterized by a 1,2,4-triazine-3,5-dione core substituted with a 3,5-dichloro-4-(4-chlorobenzyl)phenyl group.
This compound is primarily recognized as Diclazuril Impurity F, a reference standard in pharmaceutical quality control for the anticoccidial drug Diclazuril . Its structural features, including multiple chlorine substituents and a benzyl group, contribute to its role in stability testing and impurity profiling .
Properties
IUPAC Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)5-12-13(18)6-11(7-14(12)19)22-16(24)21-15(23)8-20-22/h1-4,6-8H,5H2,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYBVAJQBYWJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158289 | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133648-80-3 | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-DICHLORO-4-(4-CHLOROBENZYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N435530P73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Aromatic Substitution and Cyclization
A plausible route involves the condensation of 3,5-dichloro-4-(4-chlorobenzyl)aniline with a triazine precursor. For example:
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Intermediate Preparation : 3,5-Dichloro-4-(4-chlorobenzyl)aniline is synthesized via Friedel-Crafts alkylation of 4-chlorotoluene with 3,5-dichlorophenol, followed by nitration and reduction.
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Triazine Ring Formation : The aniline intermediate reacts with ethyl cyanoacetate under acidic conditions to form a 1,2,4-triazine-3,5-dione scaffold. This mirrors methods used for analogous triazine derivatives.
Critical Reaction Parameters :
Side Product in Diclazuril Synthesis
The compound is identified as Des-cyano diclazuril , a des-cyano impurity formed during diclazuril production. The proposed mechanism involves:
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Loss of Cyano Group : Hydrolysis or thermal degradation of diclazuril’s cyano moiety under basic conditions.
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Rearrangement : Stabilization via intramolecular hydrogen bonding, leading to the triazine dione structure.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min.
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Impurity Profile : Typically <0.1% in diclazuril formulations, requiring stringent control.
Optimization Challenges
Regioselectivity Issues
The electrophilic chlorination of the phenyl ring risks over-chlorination. Strategies include:
Solubility Limitations
The compound exhibits poor aqueous solubility (DMSO or methanol required), complicating large-scale crystallization. Solutions involve:
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Co-Solvent Systems : Ethanol-water mixtures for gradual precipitation.
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Hot Filtration : Removing insoluble byproducts at elevated temperatures.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The triazine ring can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding amides or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out under reflux conditions with solvents such as 1,4-dioxane or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted triazine derivatives, while hydrolysis can produce amides or carboxylic acids.
Scientific Research Applications
Pharmaceutical Industry
Diclazuril impurity F is primarily recognized as an impurity associated with the synthesis of Diclazuril, a veterinary antiparasitic agent. Its role in the pharmaceutical industry includes:
- Quality Control : The identification of impurities like Diclazuril impurity F is crucial for ensuring the safety and efficacy of pharmaceutical products. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify impurities during drug formulation processes .
- Research and Development : Understanding the behavior of this compound in biological systems aids in the development of safer and more effective antiparasitic drugs. Studies focus on its pharmacokinetics and potential interactions with other compounds .
Veterinary Medicine
Diclazuril is widely used in veterinary medicine for treating coccidiosis in livestock and poultry. The presence of impurities like Diclazuril impurity F can affect:
- Efficacy of Treatment : Research indicates that impurities may influence the pharmacodynamics of the active ingredient, necessitating thorough analysis to ensure optimal therapeutic outcomes .
- Regulatory Compliance : Veterinary formulations must adhere to strict regulatory standards concerning impurities. This compound serves as a benchmark for assessing the quality of Diclazuril formulations .
Case Study 1: Impurity Profiling in Diclazuril Formulations
A study conducted on various Diclazuril formulations analyzed the levels of Diclazuril impurity F using HPLC. The results indicated varying concentrations across different batches, highlighting the need for stringent quality control measures. The findings underscored how impurities can impact both efficacy and safety profiles of veterinary drugs.
Case Study 2: Pharmacokinetics in Animal Models
Research involving animal models assessed the pharmacokinetics of Diclazuril and its impurities, including Diclazuril impurity F. Results showed that while the active compound exhibited expected absorption rates, the presence of impurities altered metabolic pathways, necessitating further investigation into their effects on therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its derivatives may act as enzyme inhibitors or receptor antagonists, disrupting cellular processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Features of Triazine-Dione Derivatives
| Compound Name / CAS | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Target Compound (133648-80-3) | 3,5-Dichloro-4-(4-chlorobenzyl)phenyl | C₁₆H₁₀Cl₃N₃O₂ | 382.63 | Pharmaceutical impurity |
| Diclazuril (CAS 101831-37-2) | 4-(4-Chloro-α-cyanobenzyl)-3,5-dichlorophenyl | C₁₇H₉Cl₃N₄O₂ | 407.64 | Anticoccidial drug |
| 6-Azauracil (CAS 461-89-2) | Unsubstituted triazine-dione core | C₃H₃N₃O₂ | 113.07 | Antitumor agent |
| 38561-01-2 | 4-[(4-Chlorophenyl)sulfonyl]-3-methylphenyl | C₁₆H₁₂ClN₃O₄S | 377.80 | Research compound |
| 1164529-87-6 | 4-Methyl-6-[3-(dimethylamino)acryloyl]-2-(4-chlorophenyl) | C₁₅H₁₅ClN₄O₃ | 334.76 | Anticonvulsant candidate |
Key Observations :
- The target compound and Diclazuril share a dichlorophenyl backbone but differ in substituents: Diclazuril has a cyanomethyl group, while the target compound features a chlorobenzyl group .
- Simpler analogs like 6-azauracil lack aromatic substituents, resulting in lower molecular weight and distinct pharmacological profiles .
- Substituents such as sulfonyl (CAS 38561-01-2) or acryloyl (1164529-87-6) groups introduce polarity or hydrogen-bonding capacity, influencing target interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) | Stability |
|---|---|---|---|---|
| Target Compound | 184–186 | Slight in DMSO, methanol | 4.2 | Stable at 4°C |
| Diclazuril | 289–292 | Insoluble in water | 4.8 | Hygroscopic |
| 6-Azauracil | >300 | Soluble in hot water | -0.5 | Light-sensitive |
| 1164529-87-6 | N/A | Soluble in organic solvents | 2.1 | Sensitive to moisture |
Key Observations :
- The target compound’s higher melting point compared to non-chlorinated analogs (e.g., 6-azauracil) reflects enhanced crystallinity due to halogenated aromatic groups .
- Limited solubility in polar solvents aligns with its role as an impurity standard, contrasting with water-soluble derivatives like 6-azauracil .
Pharmacological and Functional Comparisons
Key Observations :
- The target compound lacks therapeutic activity but is critical for quality control in Diclazuril production .
- Anticonvulsant triazine-diones (e.g., 4o/4s) exhibit substituent-dependent GABA modulation, unlike the inactive target compound .
- 6-Azauracil ’s antitumor activity stems from pyrimidine analog properties, a mechanism absent in chlorinated derivatives .
Biological Activity
2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione (CAS Number: 133648-80-3) is a synthetic compound belonging to the triazine family. Its molecular formula is CHClNO, with a molecular weight of 382.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The compound features multiple chlorine substituents and a triazine ring, which are believed to contribute to its biological properties. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial activity. The presence of dichloro groups is particularly noted for enhancing lipophilicity and increasing cellular penetration, which may lead to improved efficacy against resistant strains of bacteria.
- Mechanism of Action : The chlorinated phenyl rings may interact with bacterial cell membranes or specific microbial targets, disrupting essential functions.
- Case Studies : In vitro studies have demonstrated that derivatives of triazine compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, compounds with similar dichloro substitutions showed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cytotoxicity : Studies have shown that triazine derivatives can significantly reduce cell viability in various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells.
- Research Findings :
- A derivative with a similar structure was reported to decrease the viability of Caco-2 cells by approximately 39.8% compared to untreated controls .
- Another study indicated that modifications in the substituents on the triazine ring could enhance anticancer activity, suggesting that the presence of halogens plays a critical role in the effectiveness of these compounds against cancer cells.
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 1 | |
| Compound B | E. faecium | 16 | |
| Compound C | C. auris | <10 |
Table 2: Anticancer Activity Data
Q & A
Q. Optimization Tips :
- Adjust stoichiometry of nitrous acid to avoid over-/under-nitrosation.
- Monitor reaction temperature (60–65°C optimal for cyclization) to prevent side reactions .
- Use glacial acetic acid with catalytic HCl to enhance cyclization kinetics .
Advanced: How can regioselectivity challenges in triazine-dione synthesis be addressed?
Methodological Answer:
Regioselectivity issues arise due to competing reaction pathways during cyclization. Strategies include:
- Steric and electronic control : Introduce electron-withdrawing groups (e.g., chloro substituents) to direct cyclization to the desired position .
- Protecting groups : Temporarily block reactive sites (e.g., benzyl groups) to prevent undesired substitutions .
- Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor kinetic products, confirmed via HPLC or GC monitoring .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and triazine-dione core integrity. For example, carbonyl resonances typically appear at δ 160–170 ppm .
- FT-IR : Confirm carbonyl stretches (C=O) at 1680–1700 cm and absence of primary amine peaks (N-H) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects.
- Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .
- X-ray Crystallography : Compare solid-state (X-ray) and solution (NMR) structures to identify conformational flexibility .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and validate assignments .
Basic: What are the key physicochemical properties influencing reactivity?
Methodological Answer:
- Lipophilicity : LogP values (calculated via ChemDraw) predict solubility in organic vs. aqueous media, critical for reaction design.
- Acid dissociation constant (pKa) : Use potentiometric titration to determine protonation sites (e.g., triazine NH groups, pKa ~8–10) .
- Thermal stability : TGA/DSC analysis to assess decomposition temperatures (>200°C typical for triazine-diones) .
Advanced: How can environmental fate studies be designed for this compound?
Methodological Answer:
Adopt a tiered approach per OECD guidelines :
Phase 1 (Lab-scale) :
- Hydrolysis : Incubate at pH 4, 7, and 9; analyze via LC-MS for degradation products.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life .
Phase 2 (Ecotoxicology) :
- Test acute toxicity on Daphnia magna (EC50) and algal growth inhibition (OECD 201) .
Phase 3 (Field studies) :
- Use randomized block designs with split plots to assess soil persistence across seasons .
Basic: What are common pitfalls in biological activity assays for triazine-diones?
Methodological Answer:
- False positives : Pre-screen for aggregation-based inhibition using detergent (e.g., 0.01% Triton X-100) .
- Cytotoxicity interference : Perform MTT assays with controls for mitochondrial toxicity.
- Solubility limits : Use DMSO concentrations <1% to avoid solvent artifacts .
Advanced: How can QSAR models improve lead optimization for this compound?
Methodological Answer:
- Descriptor selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .
- Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets (R > 0.7 acceptable).
- Case study : A QSAR model for triazine-dione antimicrobial activity identified chloro substituents as critical for membrane penetration .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation of fine powders .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Emergency procedures : For skin contact, wash with 10% ethanol/water solution; consult SDS for first aid .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) aid mechanistic studies?
Methodological Answer:
- Tracing reaction pathways : Synthesize -labeled triazine-dione to track carbonyl group transformations via -NMR .
- Metabolic studies : Use -labeled analogs to quantify bioaccumulation in in vivo models (e.g., rat liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
